Cas no 111515-71-0 (b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI))
![b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) structure](https://es.kuujia.com/scimg/cas/111515-71-0x500.png)
111515-71-0 structure
Nombre del producto:b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
Número CAS:111515-71-0
MF:C28O7
Megavatios:448.295407295227
CID:139927
b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
- b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(
- 1H-Cycloprop[e]azulene, b-D-galactopyranoside deriv.
- b-D-Galactopyranoside,decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 6-deoxy-, 2-acetate3-(3-methyl-2-butenoate), [1aR-(1aa,4b,4ab,7a,7ab,7ba)]-
- Pittosporanoside A3
- β-D-Galactopyranoside, (1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
-
- Renchi: 1S/C28O7/c1-14(2)13-20(30)34-24-23(31)16(4)32-26(25(24)33-17(5)29)35-28(8)12-11-19-22(27(19,6)7)21-15(3)9-10-18(21)28
- Clave inchi: AVOQEGXFTSCLJJ-UHFFFAOYSA-N
- Sonrisas: [C][C]1[C]2[C]3C([C])([C])[C]3[C][C]C([C]2[C][C]1)(O[C]1[C](OC(=O)[C])[C](OC(/[C]=C(\[C])/[C])=O)[C]([O])[C]([C])O1)[C] |^1:0,1,2,3,5,6,7,11,15,16,20,21,24,26,27,29,30,31,32,34,^4:8,9,12,13|
Atributos calculados
- Calidad precisa: 272.08309
Propiedades experimentales
- Denso: 1.15±0.1 g/cm3(Predicted)
- Punto de ebullición: 551.6±50.0 °C(Predicted)
- PSA: 52.54
- PKA: 12.65±0.70(Predicted)
b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) Literatura relevante
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
111515-71-0 (b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)) Productos relacionados
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Proveedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
